molecular formula C13H13FN2O2 B1637078 Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 288252-73-3

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No. B1637078
CAS RN: 288252-73-3
M. Wt: 248.25 g/mol
InChI Key: JYHUUEYONFRPMV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound. Its empirical formula is C13H13FN2O2 and its molecular weight is 248.25 . It is related to the class of compounds known as pyrazoles .

Scientific Research Applications

Corrosion Inhibition

One notable application of pyrazole derivatives is in corrosion inhibition. Specifically, ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate (EPP-1) demonstrated exceptional corrosion inhibition properties on mild steel, with an efficiency of 98.8% at 100 mg/L. This was achieved through gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies. The surface morphology of the mild steel was further analyzed using scanning electron microscopy (SEM) and atomic force microscopy (AFM), which confirmed the formation of a protective film. Theoretical studies using Density Functional Theory (DFT) and Molecular Dynamic Simulation (MD) provided insights into the donor–acceptor relationship between the inhibitor molecules and the metal surface, aligning well with experimental results (Dohare, Ansari, Quraishi, & Obot, 2017).

Crystal Structure Analysis

Another significant application is in the structural analysis of pyrazole derivatives. Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized and its structure was elucidated through single crystal X-ray diffraction, confirming its crystal system and intermolecular interactions. This comprehensive analysis also included spectral methods like Fourier Transform Infrared (IR), UV-visible (UV-Vis), and NMR spectroscopy, providing a complete characterization of the compound and its electronic structure through DFT studies (Viveka et al., 2016).

Fluorescent Molecule Synthesis

Additionally, the unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. Notably, one of the synthesized compounds exhibited novel fluorescent properties, suggesting its potential as an attractive fluorophore due to its strong fluorescence intensity compared to its methyl analogue. This property could have significant applications in materials science and bioimaging (Yan‐Chao Wu et al., 2006).

properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHUUEYONFRPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Synthesis routes and methods

Procedure details

4-Fluorophenylhydrazine (15.5 g) and ethyl 2-ethoxymethyleneacetoacetate (22.9 g) synthesized according to the method described in J. Chem. Soc. Perkin trans. I, p. 1875, 1988 were stirred in ethanol (200 ml) at a refluxing temperature for 2 h. After the evaporation of the solvent, the residue was recrystallized from a mixed solvent of ethyl acetate-n-hexane to give ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate (17.7 g), melting point: 48–49° C.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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